molecular formula C29H27N3O4 B11029474 N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

Cat. No.: B11029474
M. Wt: 481.5 g/mol
InChI Key: NFGYDYJQTXNUES-UHFFFAOYSA-N
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Description

N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-6-YL)PROPANAMIDE is a complex organic compound that features both benzimidazole and chromone moieties. This compound is of interest due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

Molecular Formula

C29H27N3O4

Molecular Weight

481.5 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide

InChI

InChI=1S/C29H27N3O4/c1-18-14-28(34)36-26-17-25(35-2)20(16-21(18)26)12-13-27(33)30-24(15-19-8-4-3-5-9-19)29-31-22-10-6-7-11-23(22)32-29/h3-11,14,16-17,24H,12-13,15H2,1-2H3,(H,30,33)(H,31,32)

InChI Key

NFGYDYJQTXNUES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC(CC3=CC=CC=C3)C4=NC5=CC=CC=C5N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-6-YL)PROPANAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced chromone derivatives.

    Substitution: Substituted benzimidazole and chromone derivatives.

Scientific Research Applications

N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-6-YL)PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-6-YL)PROPANAMIDE involves interaction with various molecular targets:

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